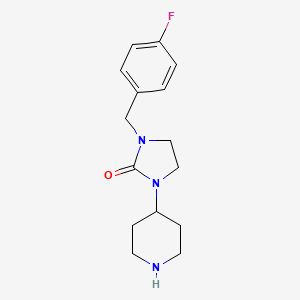

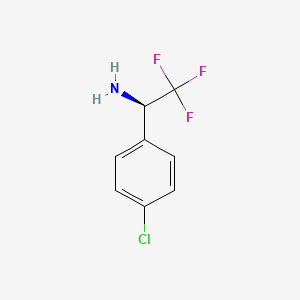

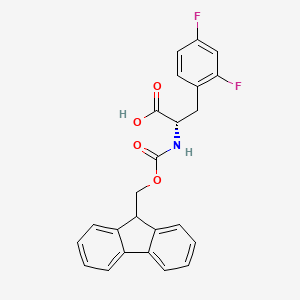

1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

Overview

Description

The compound “1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a piperidine ring, and an imidazolidinone group . These functional groups suggest that this compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The fluorine atom in the fluorobenzyl group would be of particular interest in 19F NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the fluorobenzyl group and the piperidine and imidazolidinone rings would influence properties such as polarity, solubility, and reactivity .Scientific Research Applications

Anti-Alzheimer's Potential Research into N-benzylated derivatives, including 1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one, highlights their synthesis based on the donepezil framework, a leading Alzheimer's treatment. These derivatives exhibit promising anti-Alzheimer's activity, with some compounds outperforming donepezil in in-vivo and in-vitro studies, showcasing their potential as effective treatments for Alzheimer's disease (M. Gupta et al., 2020).

Antituberculosis Activity The compound has been explored as a core structure in the design of novel Mycobacterium tuberculosis GyrB inhibitors. Derivatives showcasing the 1-(4-Fluorobenzyl) motif have demonstrated significant activity against tuberculosis, highlighting its potential utility in developing new antituberculosis therapies (V. U. Jeankumar et al., 2013).

Anticancer and Antimicrobial Properties Studies into derivatives of 1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one have revealed their applicability in anticancer and antimicrobial therapies. Research on structural analogs and their interactions provides a basis for the development of novel treatments targeting specific cancer types and microbial infections, contributing to the broader field of medicinal chemistry and pharmaceutical development (D. G. Anuse et al., 2019).

Chemical Structure and Properties Analysis The chemical and molecular structure analysis of 1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one and its derivatives has been a subject of study, providing insights into their conformation, stability, and potential interactions. These studies are crucial for understanding the physical and chemical properties that underlie their biological activities and therapeutic potentials (H. R. Manjunath et al., 2011).

Future Directions

The future research directions for this compound would depend on its observed properties and potential applications. Given the presence of the fluorobenzyl, piperidine, and imidazolidinone groups, this compound could be of interest in fields such as medicinal chemistry, pharmaceutical research, and organic synthesis .

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such as beta-secretase 1 and Cathepsin K . These enzymes play crucial roles in various biological processes, including protein degradation and signal transduction.

Pharmacokinetics

Similar compounds have shown involvement of cyp3a4 and cyp2d6 in their metabolism . These enzymes are key players in drug metabolism, and their activity can significantly impact a compound’s bioavailability.

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O/c16-13-3-1-12(2-4-13)11-18-9-10-19(15(18)20)14-5-7-17-8-6-14/h1-4,14,17H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKBYMDQMAXAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(C2=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline](/img/structure/B1532497.png)

![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B1532509.png)